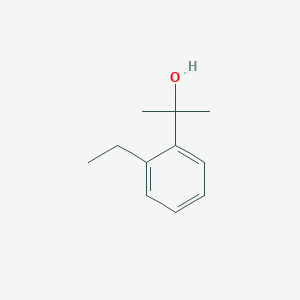
2-(2-Ethylphenyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethylphenyl)-2-propanol, also known as ephedrine, is a naturally occurring alkaloid found in plants of the Ephedra genus. It has been used for centuries in traditional Chinese medicine for its bronchodilator and decongestant properties. In recent years, it has gained popularity as a weight loss supplement and performance enhancer.
Wirkmechanismus
Ephedrine acts as a sympathomimetic agent, stimulating the release of norepinephrine and epinephrine from the adrenal gland. This leads to increased heart rate, blood pressure, and bronchodilation. Ephedrine also stimulates the release of dopamine and serotonin, leading to increased alertness and mood enhancement.
Biochemical and Physiological Effects:
Ephedrine has been shown to increase metabolic rate, leading to weight loss. It has also been shown to improve athletic performance by increasing endurance and reducing fatigue. However, 2-(2-Ethylphenyl)-2-propanol can also have negative effects on the cardiovascular system, including increased heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Ephedrine has many advantages for lab experiments, including its availability and low cost. It can be easily synthesized or extracted from plant sources. However, 2-(2-Ethylphenyl)-2-propanol can also be toxic at high doses, making it important to use appropriate safety precautions in the lab.
Zukünftige Richtungen
Future research on 2-(2-Ethylphenyl)-2-propanol could focus on its potential as a treatment for various medical conditions, including asthma, nasal congestion, and obesity. Additionally, research could explore the potential of this compound as a cognitive enhancer or as a treatment for neurological disorders such as Parkinson's disease. Finally, research could focus on developing safer and more effective forms of this compound, with fewer negative side effects on the cardiovascular system.
Synthesemethoden
Ephedrine can be synthesized from the plant Ephedra sinica, or through chemical synthesis. The chemical synthesis involves the condensation of benzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield 2-(2-ethylphenyl)-2-nitroethanol. This intermediate is then reduced with hydrogen gas over a palladium catalyst to produce 2-(2-Ethylphenyl)-2-propanol.
Wissenschaftliche Forschungsanwendungen
Ephedrine has been extensively studied for its effects on the central nervous system and its potential as a treatment for various medical conditions. It has been shown to have bronchodilator and decongestant properties, making it useful in the treatment of asthma and nasal congestion. Additionally, 2-(2-Ethylphenyl)-2-propanol has been studied for its potential as a weight loss supplement and performance enhancer.
Eigenschaften
IUPAC Name |
2-(2-ethylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-9-7-5-6-8-10(9)11(2,3)12/h5-8,12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLOIYAXRYHLDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


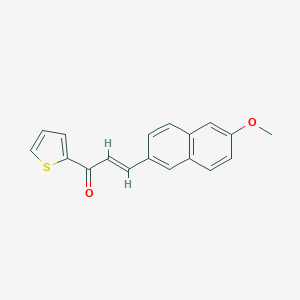
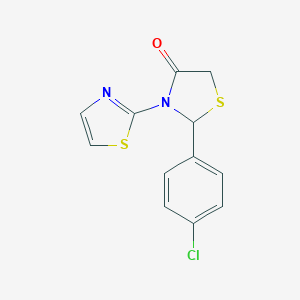
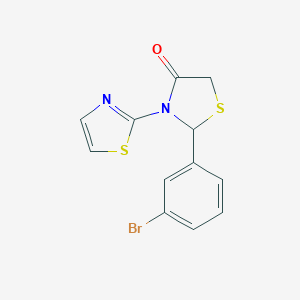

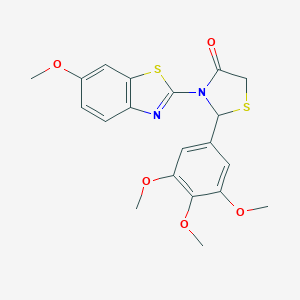
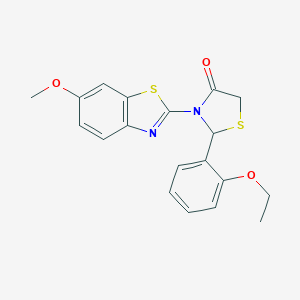
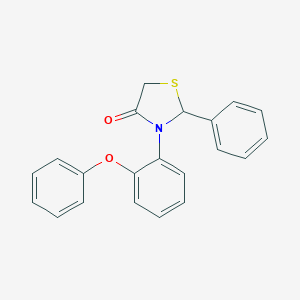




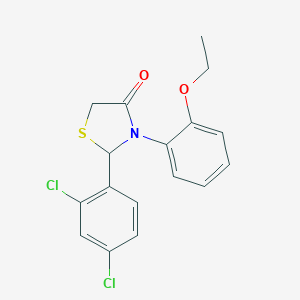
![N-{4-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B494200.png)